molecular formula C23H17ClN2O2 B11071014 (3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione

(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B11071014
M. Wt: 388.8 g/mol
InChI Key: AHICRIJDQDJCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the quinoline ring system under high-temperature conditions, often in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxide derivatives, while reduction reactions produce dihydroquinoline derivatives .

Scientific Research Applications

3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-(3-CHLORO-4-METHYLANILINO)METHYLIDENE]-1-PHENYL-2,4(1H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

3-[(3-chloro-4-methylphenyl)iminomethyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C23H17ClN2O2/c1-15-11-12-16(13-20(15)24)25-14-19-22(27)18-9-5-6-10-21(18)26(23(19)28)17-7-3-2-4-8-17/h2-14,27H,1H3

InChI Key

AHICRIJDQDJCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.